Cas no 1038780-99-2 (3-Fluorobenzo[b]thiophene)

3-Fluorobenzo[b]thiophene is a fluorinated heterocyclic compound featuring a benzo[b]thiophene core with a fluorine substituent at the 3-position. This structural modification enhances its electronic properties, making it valuable in pharmaceutical and materials chemistry. The fluorine atom improves metabolic stability and lipophilicity, which is advantageous in drug design for optimizing bioavailability and binding affinity. Its rigid aromatic framework also contributes to its utility as a building block in organic synthesis, particularly for constructing fused-ring systems or functionalized thiophene derivatives. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in research and industrial applications. Its versatility makes it a key intermediate in the development of agrochemicals, pharmaceuticals, and advanced materials.
3-Fluorobenzo[b]thiophene structure
3-Fluorobenzo[b]thiophene structure
Product Name:3-Fluorobenzo[b]thiophene
CAS No:1038780-99-2
MF:C8H5FS
MW:152.188704252243
CID:4817297
PubChem ID:21938421
Update Time:2026-02-27

3-Fluorobenzo[b]thiophene Chemical and Physical Properties

Names and Identifiers

    • 3-Fluorobenzo[b]thiophene
    • 3-fluoro-1-benzothiophene
    • Benzo[b]thiophene, 3-fluoro-
    • Inchi: 1S/C8H5FS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
    • InChI Key: FFHRKUDPEYUQSD-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)F

Computed Properties

  • Exact Mass: 152.00959950g/mol
  • Monoisotopic Mass: 152.00959950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 28.2

3-Fluorobenzo[b]thiophene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A169006010-1g
3-Fluorobenzo[b]thiophene
1038780-99-2 95%
1g
$565.29 2023-09-04

Additional information on 3-Fluorobenzo[b]thiophene

Introduction to 3-Fluorobenzo[b]thiophene (CAS No. 1038780-99-2)

3-Fluorobenzo[b]thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 1038780-99-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the benzo[b]thiophene scaffold, which is a privileged structure in medicinal chemistry due to its structural versatility and biological activity. The introduction of a fluorine atom at the 3-position of the benzo[b]thiophene core enhances its electronic properties and influences its interactions with biological targets, making it a valuable scaffold for drug discovery and material development.

The 3-fluorobenzo[b]thiophene moiety has been extensively studied for its potential applications in various therapeutic areas. Its unique structural features, including the aromaticity of the benzo[b]thiophene ring system and the electron-withdrawing effect of the fluorine substituent, contribute to its broad utility. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its incorporation into diverse molecular architectures.

In pharmaceutical research, 3-fluorobenzo[b]thiophene derivatives have been explored as key components in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in modulating enzyme activities and receptor interactions, which are critical for therapeutic intervention. The fluorine atom at the 3-position plays a pivotal role in enhancing binding affinity and selectivity, thereby improving the pharmacological profile of derived compounds.

One notable application of 3-fluorobenzo[b]thiophene is in the synthesis of kinase inhibitors, where its structural motif provides a scaffold for designing molecules that interact with protein kinases involved in cancer and inflammatory diseases. The presence of the fluorine substituent allows for fine-tuning of physicochemical properties, such as lipophilicity and metabolic stability, which are essential for drug-like characteristics. Recent publications highlight the use of 3-fluorobenzo[b]thiophene derivatives in preclinical studies, showcasing their potential as lead compounds for further optimization.

Beyond pharmaceutical applications, 3-fluorobenzo[b]thiophene has also been investigated for its properties in materials science. Its electron-deficient nature makes it a suitable candidate for organic semiconductors and optoelectronic materials. Researchers have leveraged its structure to develop novel organic light-emitting diodes (OLEDs) and photovoltaic devices, where the fluorine atom influences charge transport and energy levels. The integration of 3-fluorobenzo[b]thiophene into these materials has led to improved device performance, underscoring its significance in advanced technological applications.

The synthesis of 3-fluorobenzo[b]thiophene (CAS No. 1038780-99-2) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations to introduce the fluorine atom at the desired position. Advances in catalytic systems have further refined these processes, making them more efficient and environmentally friendly.

In conclusion, 3-fluorobenzo[b]thiophene represents a versatile building block with significant potential across multiple disciplines. Its applications in drug discovery, materials science, and technology highlight its importance as a chemical entity. As research continues to uncover new functionalities and uses for this compound, its relevance is expected to grow further, driving innovation in both academic and industrial settings.

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